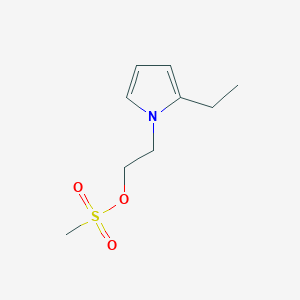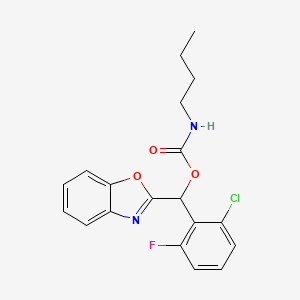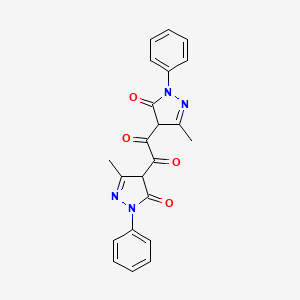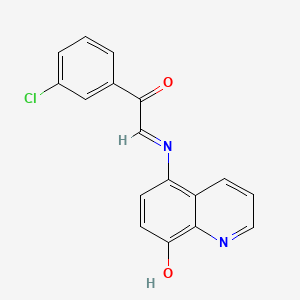
3'-Chloro-2-((8-hydroxy-5-quinolyl)imino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone is an organic compound that features a chlorophenyl group and a hydroxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the imine bond: The reaction between 3-chlorobenzaldehyde and 8-hydroxyquinoline in the presence of an acid catalyst forms the imine intermediate.
Condensation reaction: The imine intermediate undergoes a condensation reaction with ethanone under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)eth
Properties
CAS No. |
26873-14-3 |
|---|---|
Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(8-hydroxyquinolin-5-yl)iminoethanone |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-4-1-3-11(9-12)16(22)10-20-14-6-7-15(21)17-13(14)5-2-8-19-17/h1-10,21H |
InChI Key |
KRZCRYIUILLCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
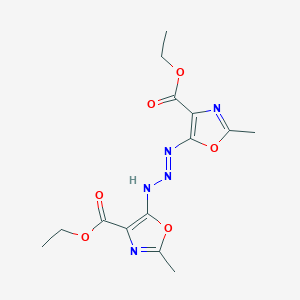

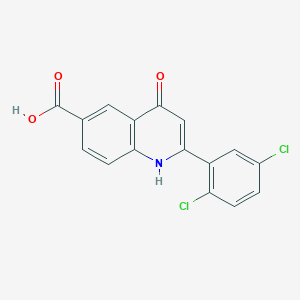
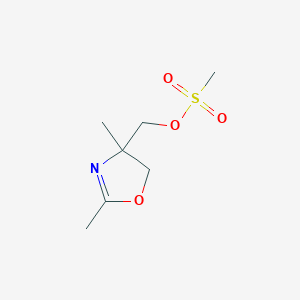
![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
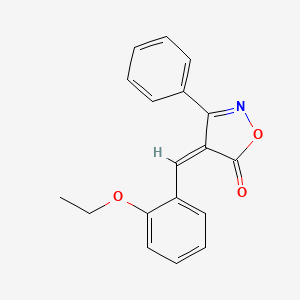
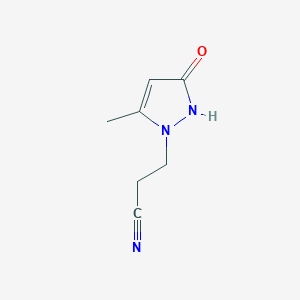
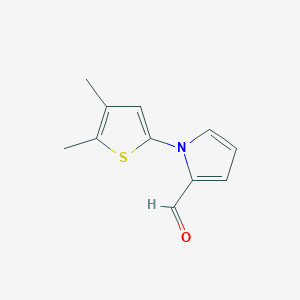
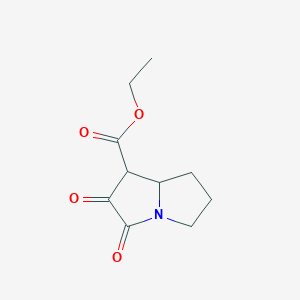
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
